

# The Prodrug AT-527 and its Active Moiety AT-9010: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

AT-527 is an orally bioavailable, phosphoramidate double prodrug of the guanosine nucleotide analog AT-9010. Initially investigated for the treatment of Hepatitis C virus (HCV), AT-527 has been repurposed and evaluated for its potential in treating COVID-19, the disease caused by SARS-CoV-2. Upon administration, AT-527 undergoes intracellular metabolic activation to its pharmacologically active triphosphate form, AT-9010. This active metabolite exhibits a unique dual mechanism of action, targeting two essential enzymatic activities of the viral RNA-dependent RNA polymerase (RdRp), thereby inhibiting viral replication. This technical guide provides an in-depth overview of the relationship between AT-527 and AT-9010, their mechanism of action, and relevant preclinical and clinical data.

### Metabolic Activation of AT-527 to AT-9010

The conversion of AT-527 to the active triphosphate **AT-9010** is a multi-step intracellular process mediated by host cell enzymes. This enzymatic cascade is crucial for the delivery of the active nucleotide analog to its site of action.

The putative metabolic pathway is as follows:

 Hydrolysis: AT-527, the hemisulfate salt of AT-511, releases its free base, AT-511, upon dissolution. The initial hydrolysis of the phosphoramidate moiety is catalyzed by esterases







such as Cathepsin A (CatA) and/or Carboxylesterase 1 (CES1). This is followed by the spontaneous cleavage of the unstable phenolic group, yielding an L-alanyl intermediate.

- Amino Acid Cleavage: The L-alanine moiety is subsequently removed by Histidine Triad
   Nucleotide-binding Protein 1 (HINT1).
- Deamination: The resulting intermediate undergoes deamination, a step catalyzed by an adenosine deaminase-like protein.
- Phosphorylation: The monophosphate is then sequentially phosphorylated by Guanylate Kinase 1 (GUK1) to the diphosphate, and finally by a Nucleoside Diphosphate Kinase (NDPK) to the active triphosphate, AT-9010.











Click to download full resolution via product page

To cite this document: BenchChem. [The Prodrug AT-527 and its Active Moiety AT-9010: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10858583#at-9010-and-its-relationship-to-the-prodrug-at-527]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com